N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a complex organic compound categorized within the class of heterocyclic compounds. These compounds are characterized by ring structures that include at least one atom other than carbon, such as nitrogen or oxygen. This particular compound features a unique combination of a pyrrolidine and triazole moiety, contributing to its potential biological activity and applications in medicinal chemistry.
The compound is identified by the CAS number 2034323-91-4 and has a molecular formula of C16H18N6OS, with a molecular weight of approximately 342.4 g/mol. Its structure includes various functional groups that may influence its reactivity and interactions in biological systems. The classification of this compound falls under heterocyclic organic compounds, specifically those containing nitrogen-rich rings which are often explored for their pharmacological properties.
The synthesis of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide involves several key steps:
These synthetic routes require careful optimization to achieve high yields and purity suitable for research and potential therapeutic applications.
The molecular structure of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide can be represented using its SMILES notation: O=C(NCc1nnc2ccc(N3CCCC3)nn12)c1cc(Cl)sc1Cl. The structure features:
This structural complexity allows for diverse interactions within biological systems, potentially leading to various pharmacological effects.
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide can participate in several chemical reactions:
These reactions are essential for exploring the compound's reactivity and developing derivatives with enhanced properties.
The mechanism of action for N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide likely involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various biological effects. The precise pathways depend on the specific applications being studied but may include inhibition or activation of enzymatic pathways relevant to disease processes.
The physical properties of N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide include:
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide has several potential applications in scientific research:
This compound represents a promising area of research within medicinal chemistry and related fields due to its complex structure and potential biological activity.
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5